2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-8-10-22-15(11-13)20-17(21-18(22)24)25-12-16(23)19-9-7-14-5-3-2-4-6-14/h2-6,8,10-11H,7,9,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKFIDRUYXHGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide typically involves multiple steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and various aldehydes.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate with phenethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Nitrated or Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology
Biologically, compounds containing the pyrido[1,2-a][1,3,5]triazin ring system have shown promise in various assays, indicating potential antimicrobial, antiviral, and anticancer activities. This makes 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide a candidate for further biological evaluation.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a potential lead compound for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes due to its unique electronic properties.
Mechanism of Action
The exact mechanism of action of 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide would depend on its specific biological target. Generally, compounds with similar structures can act by:
Inhibiting Enzymes: By binding to the active site or allosteric sites of enzymes, thereby blocking their activity.
Modulating Receptors: By interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: By intercalating into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
- Structure: Shares a phenethyl group and a fused pyridine system but differs in substituents (nitrophenyl, cyano, ester groups) and a tetrahydroimidazo-pyridine core .
- Physical Properties :
- Molecular weight: 561.55 g/mol
- Melting point: 243–245°C
- Solubility: Insoluble in water, soluble in polar organic solvents (e.g., DMSO)
- Spectral Data :
- Key Difference: The absence of a triazine ring and the presence of nitro/cyano groups in 1l may enhance electrophilic reactivity compared to the target compound’s sulfur-linked acetamide.
4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium Chloride
- Structure : Contains a triazine ring but substitutes methoxy groups at positions 4 and 6, with a morpholinium chloride side chain .
- Physical Properties :
- Key Difference : The methoxy-triazine system in this compound contrasts with the target’s oxo-pyrido-triazine core, likely reducing its hydrogen-bonding capacity but increasing solubility in aqueous media.
Research Implications and Limitations
- Structural Insights : The target compound’s pyrido-triazine-thioacetamide architecture may offer enhanced binding to biological targets (e.g., enzymes) compared to simpler analogs like 2-chloro-N-phenethylacetamide .
- Data Gaps: Experimental data (e.g., crystallography, bioactivity) for the target compound are absent in the provided evidence. SHELX-based structural refinement (as noted in ) could resolve this but requires raw crystallographic data.
- Synthetic Challenges : The triazine ring’s stability under varying conditions (cf. hygroscopic nature of ) warrants investigation for scalable synthesis.
Biological Activity
The compound 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide is a member of the pyrido[1,2-a]triazin class of compounds, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C15H18N4OS
Molecular Weight: 302.39 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, demonstrating significant potential in several areas:
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]triazin compounds exhibit antimicrobial properties . In vitro studies show that certain analogs can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Pyrido[1,2-a]triazin derivatives have been evaluated for their anticancer activity . In a study assessing various cancer cell lines (e.g., breast and lung cancer), the compound demonstrated cytotoxic effects with IC50 values in the low micromolar range. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For instance, it has been identified as a potent inhibitor of human leukocyte elastase (HLE), which is implicated in chronic inflammatory diseases. The inhibition constant (Ki) for this interaction was reported to be in the nanomolar range, suggesting strong binding affinity.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A comparative analysis of various pyrido[1,2-a]triazin derivatives revealed that modifications at the thio group significantly enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study concluded that structural variations could lead to improved therapeutic agents .
- Anticancer Activity : A recent investigation into the anticancer properties showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF7 (breast cancer) and A549 (lung cancer) cell lines. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound .
- Enzyme Inhibition : In vivo studies demonstrated that oral administration of this compound effectively reduced HLE activity in mouse models of lung inflammation. The compound's ability to penetrate lung tissue was confirmed through bronchoalveolar lavage fluid analysis .
Data Tables
| Activity Type | Tested Against | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 µM | Cell wall synthesis disruption |
| Anticancer | MCF7 (Breast Cancer) | 8 µM | Induction of apoptosis |
| Enzyme Inhibition | Human Leukocyte Elastase | 0.0168 nM | Competitive inhibition |
Q & A
Q. What are the standard synthetic routes for 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and heterocyclic core formation. For example, analogous compounds are synthesized via refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene-water solvent system, followed by purification via crystallization or extraction . Critical parameters include solvent ratios (e.g., 8:2 toluene:water), reaction time (5–7 hours), and monitoring via TLC with hexane:ethyl acetate (9:1) as the mobile phase .
Q. How is the compound characterized post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for structural confirmation. For instance, - and -NMR verify the acetamide and pyrido-triazinone moieties, while MS confirms molecular weight. Purity is assessed via HPLC or elemental analysis, with crystallization in ethanol often employed for solid products .
Q. What are the key functional groups influencing its reactivity?
The thioether (-S-) linkage, pyrido-triazinone core, and phenethylacetamide side chain dictate reactivity. The thioether group participates in nucleophilic substitutions, while the carbonyl in the pyrido-triazinone enables hydrogen bonding with biological targets. Substituents like the 8-methyl group modulate steric and electronic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic variation of solvents (e.g., DMF for polar intermediates), temperature (reflux vs. room temperature), and stoichiometry (e.g., NaN in 1.5:1 molar ratio) is critical. For example, extending reflux time to 7 hours in toluene:water improves azide substitution efficiency . Purification via column chromatography with gradient elution (hexane:ethyl acetate) enhances purity for sensitive intermediates .
Q. How do structural analogs differ in biological activity, and what explains these variations?
Substituents on the phenyl ring (e.g., nitro, methoxy) significantly alter bioactivity. For example, 4-nitrophenyl derivatives exhibit enhanced anticancer activity due to increased electron-withdrawing effects, improving binding to kinase targets. Comparative studies using cytotoxicity assays (e.g., against HL-60 cells) and molecular docking reveal structure-activity relationships .
Q. How can SHELX software resolve crystallographic ambiguities in this compound?
SHELXL refines crystal structures by optimizing parameters like thermal displacement and occupancy. For high-resolution data, twin refinement in SHELXL resolves twinning issues common in heterocyclic systems. SHELXD and SHELXE are used for experimental phasing, particularly for heavy-atom derivatives .
Q. How to address conflicting bioactivity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity) or impurities. Validate results via orthogonal assays (e.g., enzymatic vs. cell-based) and ensure compound purity (>95% via HPLC). Cross-reference with structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify confounding substituent effects .
Q. What computational methods predict target interactions and pharmacokinetics?
Molecular docking (AutoDock Vina) models binding to kinases or GPCRs, while QSAR studies correlate substituent properties (e.g., logP, polar surface area) with bioavailability. ADMET predictions using SwissADME assess metabolic stability and toxicity risks .
Methodological Considerations
Q. How to troubleshoot low yields in the final coupling step?
Low yields may result from competing side reactions (e.g., oxidation of thioether). Use inert atmospheres (N) and reducing agents (e.g., TCEP) to stabilize sulfur groups. Monitor intermediates via LC-MS to identify degradation products .
Q. What strategies validate environmental stability or degradation pathways?
Accelerated stability studies (40°C/75% RH for 6 months) assess hydrolytic or oxidative degradation. LC-MS/MS identifies degradation products, while computational tools (EPI Suite) predict environmental persistence based on hydrolytic half-lives and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
